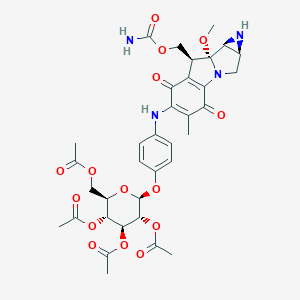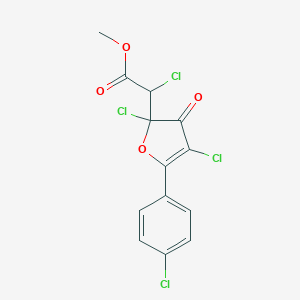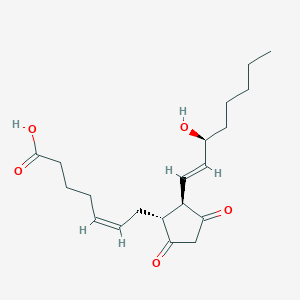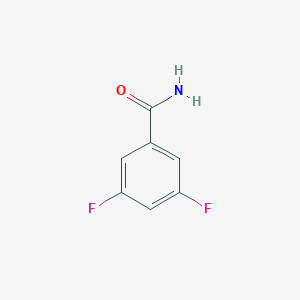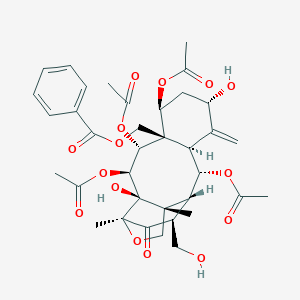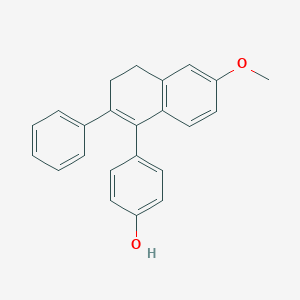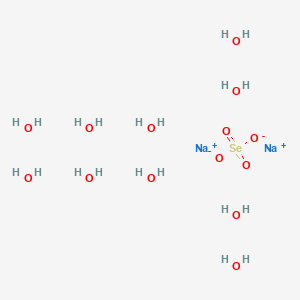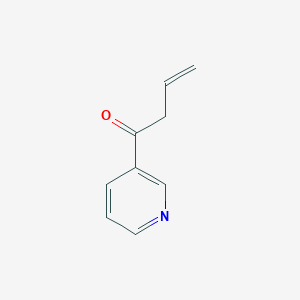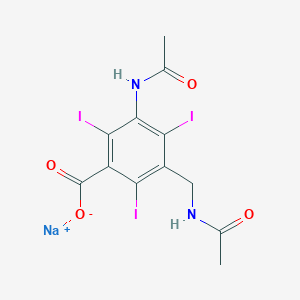
Sodium iodamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is particularly useful in imaging the uterus and fallopian tubes . The compound is known for its high iodine content, which makes it effective in blocking X-rays and providing clear imaging results.
Wissenschaftliche Forschungsanwendungen
Sodium iodamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving iodine chemistry.
Biology: Employed in biological studies to investigate the effects of iodinated compounds on biological systems.
Industry: Utilized in the production of other iodinated compounds and in various industrial processes requiring iodine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium iodamide involves the iodination of a benzene ring, which can be achieved through substitution or addition reactions. The benzene ring is activated by electronegative groups, typically amine groups, to facilitate the iodination process . The reaction conditions often involve the use of iodine and a suitable solvent, with the reaction being carried out at controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions and using large-scale reactors. The process involves the careful control of temperature, pressure, and the concentration of reactants to maximize yield and purity. The final product is then purified through crystallization or other suitable methods to obtain the desired pharmaceutical grade compound.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium iodamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of iodine.
Reduction: Reduction reactions can convert the iodine atoms to lower oxidation states.
Substitution: The iodine atoms in this compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium thiosulfate, and halogenating agents like chlorine or bromine. The reactions are typically carried out in aqueous or organic solvents, with temperature and pH being carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield iodinated benzoic acids, while substitution reactions can produce halogenated derivatives of the original compound.
Wirkmechanismus
The mechanism of action of Sodium iodamide involves its ability to block X-rays as they pass through the body. The iodine atoms in the compound absorb the X-rays, allowing body structures containing iodine to be delineated in contrast to those that do not contain iodine . This property makes it an effective contrast agent for imaging purposes. The compound is primarily excreted through the hepato-biliary system and concentrated in bile, which allows for the visualization of the gallbladder and biliary ducts .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Iohexol
- Iodixanol
- Ioversol
Comparison
The physicochemical properties, such as viscosity and osmolality, of these compounds can vary based on their chemical structures, iodine content, and ionic or non-ionic characteristics . Sodium iodamide’s specific formulation and iodine content make it particularly suitable for its intended medical applications.
Eigenschaften
CAS-Nummer |
10098-82-5 |
|---|---|
Molekularformel |
C12H10I3N2NaO4 |
Molekulargewicht |
649.92 g/mol |
IUPAC-Name |
sodium;3-acetamido-5-(acetamidomethyl)-2,4,6-triiodobenzoate |
InChI |
InChI=1S/C12H11I3N2O4.Na/c1-4(18)16-3-6-8(13)7(12(20)21)10(15)11(9(6)14)17-5(2)19;/h3H2,1-2H3,(H,16,18)(H,17,19)(H,20,21);/q;+1/p-1 |
InChI-Schlüssel |
SJOULNBNMIRTRG-UHFFFAOYSA-M |
Isomerische SMILES |
CC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)C)I)C(=O)[O-])I.[Na+] |
SMILES |
CC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)C)I)C(=O)[O-])I.[Na+] |
Kanonische SMILES |
CC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)C)I)C(=O)[O-])I.[Na+] |
| 10098-82-5 | |
Synonyme |
Iodamide Iodamide Sodium Iodomiron Odiston Uromiro |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


